molecular formula C11H10ClN3OS B5825323 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5825323
M. Wt: 267.74 g/mol
InChI Key: GTVRMKRZMJVHAX-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a chlorine atom at the meta position of the benzamide moiety. This structure combines the pharmacophoric features of both aromatic amides and thiadiazoles, which are known for their diverse biological activities, including enzyme inhibition and anticancer properties . The compound has been identified as a potent inhibitor of glucocerebrosidase (GC), with an IC50 of 31 nM, making it a promising candidate for chaperone therapy in Gaucher disease . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminothiadiazoles, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVRMKRZMJVHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is C11H10ClN3OSC_{11}H_{10}ClN_{3}OS with a molecular weight of approximately 267.74 g/mol. Its structure features a chlorobenzamide core substituted with a thiadiazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds show effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm) Reference
3-chloro-N-(5-ethyl-thiadiazole)Staphylococcus aureus15Journal of Medicinal Chem.
E. coli12Journal of Medicinal Chem.

Anticancer Potential

Another significant application is in cancer research. Thiadiazole derivatives have been studied for their potential as anticancer agents. A case study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Fungicidal Properties

In agricultural science, this compound has been explored for its fungicidal properties. Research indicates that it can inhibit the growth of various phytopathogenic fungi, making it a candidate for developing new fungicides .

Fungus Inhibition (%) Concentration (mg/L) Reference
Fusarium oxysporum85100Pesticide Science
Botrytis cinerea78100Pesticide Science

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, highlighting substituent variations and their impact on biological activity:

Compound Name Substituents (Benzamide/Thiadiazole) Biological Target IC50/Activity Reference
This compound 3-Cl (benzamide); 5-Et (thiadiazole) Glucocerebrosidase (GC) 31 nM
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Cl (benzamide); 5-pyridin-2-yl (thiadiazole) Not specified (spectral data only)
3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e) 3-F (benzamide); 5-pyridin-2-yl (thiadiazole) Not specified
N-(5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (8a) Acetylpyridinyl (thiadiazole); unsubstituted benzamide Not specified
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (4) 2,4-diCl (benzamide); complex substituents Dihydrofolate reductase (DHFR) ΔG = -9.0 kcal/mol (binding affinity)

Key Observations:

  • Substituent Position Matters : The 3-chloro substitution on the benzamide ring in the target compound enhances GC inhibition compared to para-substituted analogues (e.g., 4c in ), likely due to optimized steric and electronic interactions with the enzyme active site .
  • Thiadiazole Modifications : Replacing the ethyl group with pyridinyl (e.g., 4c and 4e in ) or acetylpyridinyl (8a in ) reduces GC inhibitory activity, suggesting that alkyl chains improve lipophilicity and target binding .
  • Broad-Spectrum Potential: Compounds like 4 in demonstrate that chloro-substituted benzamides can also target DHFR, indicating structural versatility for multiple therapeutic applications.

Spectral and Physicochemical Properties

  • IR/NMR Signatures : The target compound’s carbonyl (C=O) stretch at ~1605 cm<sup>−1</sup> (IR) and aromatic proton signals at δ 7.36–7.72 (1H-NMR) align with benzamide-thiadiazole hybrids .
  • Thermal Stability : Derivatives like 8a (mp 290°C ) and 4 (mp 200°C ) show higher melting points than the target compound, likely due to increased crystallinity from bulky substituents.

Biological Activity

3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3OSC_{10}H_{10}ClN_3OS. The compound features a benzamide moiety linked to a thiadiazole ring, which is known for its role in various biological activities. The presence of chlorine and ethyl groups contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC10H10ClN3OSC_{10}H_{10}ClN_3OS
Molecular Weight239.72 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds with thiadiazole structures exhibit activity against various bacterial strains and fungi. For instance, research indicates that similar derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations into the antitumor potential of thiadiazole derivatives suggest that this compound may possess cytotoxic effects against cancer cell lines. In vitro studies have reported that related compounds demonstrate significant inhibition of cell proliferation in various cancer types . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Compounds containing the thiadiazole ring have also been evaluated for their anti-inflammatory properties. In preclinical models, these compounds showed a reduction in pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory conditions .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiadiazole derivatives revealed that this compound exhibited moderate to high antimicrobial activity compared to standard antibiotics. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Study 2: Antitumor Activity Assessment

In a recent evaluation of antitumor activity, researchers tested a series of thiadiazole derivatives against human cancer cell lines. The results indicated that this compound significantly inhibited tumor cell growth with an IC50 value indicative of strong cytotoxicity .

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